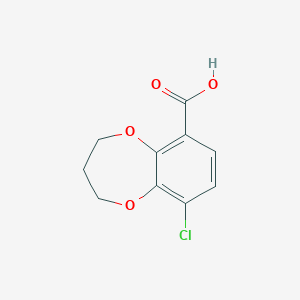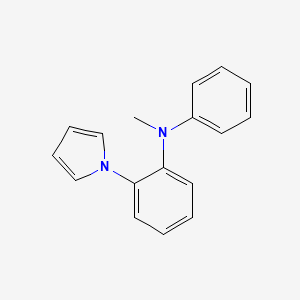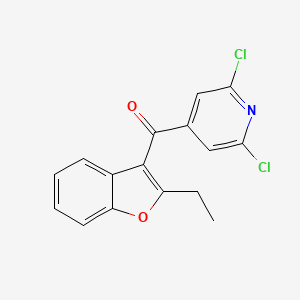
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is an organic compound that features a dichloropyridine and a benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction.
Formation of the Dichloropyridine Moiety: The dichloropyridine ring can be synthesized by condensing 2,6-dichloropyridine with acetone to form 2,6-dichloropyridine-4-methanone, followed by reaction with methanol under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and dichloropyridine moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with nucleophilic sites on proteins or enzymes, while the benzofuran moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine-4-methanol: Similar in structure but lacks the benzofuran moiety.
Benzofuran derivatives: Compounds containing the benzofuran ring but with different substituents.
Uniqueness
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is unique due to the combination of the dichloropyridine and benzofuran moieties, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
722547-45-7 |
|---|---|
Molekularformel |
C16H11Cl2NO2 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-4-yl)-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H11Cl2NO2/c1-2-11-15(10-5-3-4-6-12(10)21-11)16(20)9-7-13(17)19-14(18)8-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZCILOHLPICXOCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=NC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


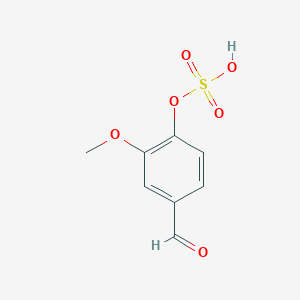
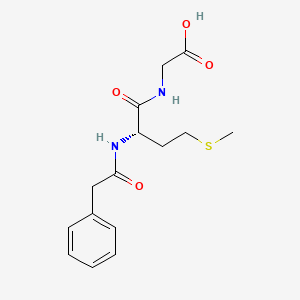
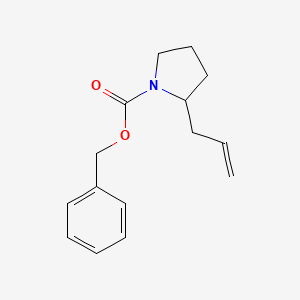
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)

methanone](/img/structure/B12524230.png)


